
4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C17H19FN4O4S and its molecular weight is 394.42. The purity is usually 95%.
BenchChem offers high-quality 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Research has explored the adsorption and corrosion inhibition properties of piperidine derivatives, including those structurally similar to 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, on the corrosion of iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to investigate their global reactivity parameters and adsorption behaviors, which are crucial for understanding their potential applications in material science and corrosion inhibition (Kaya et al., 2016).
Antitumor Applications
Sulfonamide derivatives, similar in structure to the chemical , have been designed and synthesized with antitumor properties. These compounds, incorporating elements like 5-fluorouracil, have shown significant antitumor activity with low toxicity in experimental models, highlighting their potential as potent antitumor agents (Huang et al., 2001).
Herbicide Degradation Studies
The degradation of sulfonylurea herbicides, notably compounds with structural elements related to 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide, in flooded soil conditions has been studied. These investigations provide insights into the environmental behavior and breakdown processes of such herbicides, contributing to the understanding of their lifecycle and environmental impact (Kim et al., 2003).
Fluoro Spin Adducts Formation
Research into the formation of fluoro spin adducts through the reactions of fluorinating reagents with spin traps has implications for the understanding of fluorine chemistry, including the study of compounds similar to 4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide. These studies contribute to the broader field of organic and analytical chemistry, enhancing our knowledge of reaction mechanisms involving fluorine (Eberson & Persson, 1997).
Synthesis and Application in Antifungal Agents
The synthesis of novel compounds, including those with structural similarities to the chemical , for use as broad-spectrum antifungal agents has been explored. Such research emphasizes the chemical's potential application in developing new pharmaceuticals, particularly in addressing fungal infections (Butters et al., 2001).
properties
IUPAC Name |
4-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-21(2)27(24,25)15-5-3-12(4-6-15)16(23)22-8-7-14(11-22)26-17-19-9-13(18)10-20-17/h3-6,9-10,14H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXWNIBPFERIPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


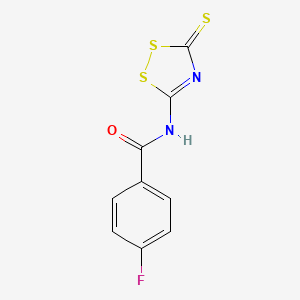
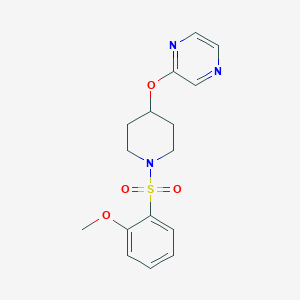
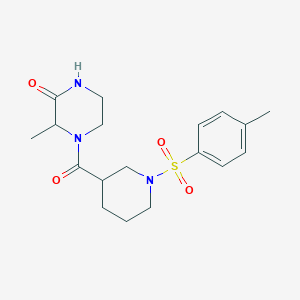
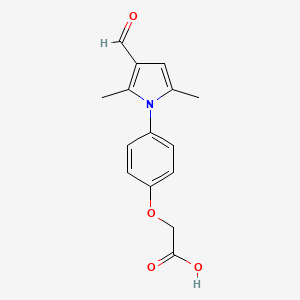
![methyl 4-[[4-[(E)-2-cyano-3-(cyclohexylamino)-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2918480.png)
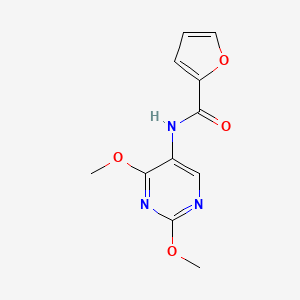
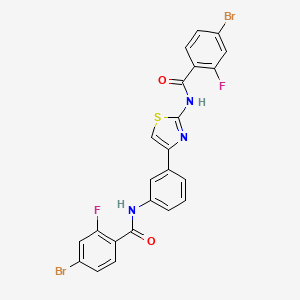
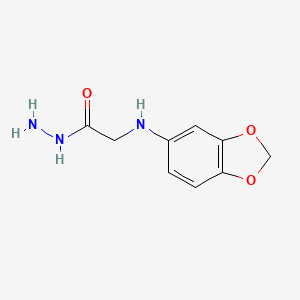
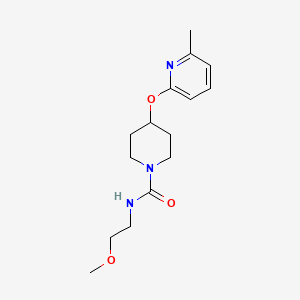
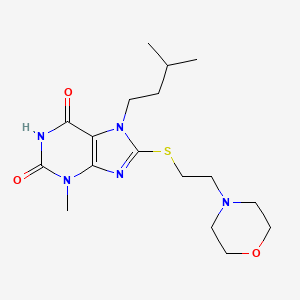
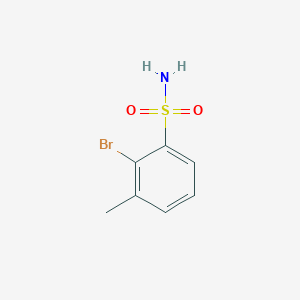
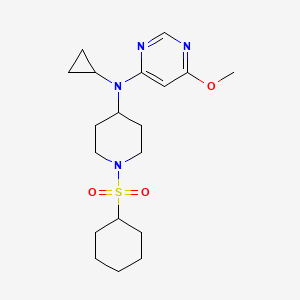
![1-(2,4-Dimethylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2918494.png)